(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C13H21N3. It is a complex organic molecule that features both pyrrolidine and pyridine rings, making it a versatile scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of pyridine with (1-ethyl-pyrrolidin-2-yl)methanol in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine: Similar structure but with the pyridine ring at the 2-position.
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine: Similar structure but with the pyridine ring at the 4-position.
Uniqueness
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine is unique due to its specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. This unique structure can lead to different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-3-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-8-4-6-13(16)11-15-10-12-5-3-7-14-9-12/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMXQNKDBFAGGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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